7H-Pyrano[2,3-d]pyrimidine
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Overview
Description
7H-Pyrano[2,3-d]pyrimidine is an unsaturated six-membered heterocyclic compound that is constructed by the fusion of pyran and pyrimidine rings. This compound consists of one oxygen atom at position number 8 and two nitrogen atoms at positions 1 and 3 . It has garnered significant attention due to its diverse applications in various fields, including pharmacology and organic chemistry.
Preparation Methods
The synthesis of 7H-Pyrano[2,3-d]pyrimidine can be achieved through several methods:
Knoevenagel-Michael Cyclocondensation: This method involves the reaction of barbituric acid or 1,3-dimethylbarbituric acid with malononitrile and arylaldehyde derivatives.
Magnetically Recoverable Nanocatalysts: Recent advancements have shown the use of magnetic nanocatalysts for the synthesis of pyrano-pyrimidines.
Chemical Reactions Analysis
7H-Pyrano[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can be either oxidized or reduced depending on the reagents and conditions used.
Substitution Reactions: It can undergo electrophilic and nucleophilic substitution reactions.
Cyclocondensation: The compound can be synthesized through cyclocondensation reactions involving Knoevenagel condensation, Michael addition, and intramolecular cyclocondensation.
Scientific Research Applications
7H-Pyrano[2,3-d]pyrimidine has a wide range of applications in scientific research:
Pharmacology: The compound and its derivatives have shown promising activity as inhibitors of poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair mechanisms.
Antimicrobial Activity: The compound has been evaluated for its antimicrobial properties and has shown effectiveness against various microbial strains.
Mechanism of Action
The mechanism of action of 7H-Pyrano[2,3-d]pyrimidine involves its interaction with specific molecular targets:
PARP-1 Inhibition: The compound acts as an inhibitor of PARP-1, a protein involved in DNA repair.
Photocatalytic Activity: The compound can participate in photochemical reactions mediated by eosin Y, where it acts as a direct hydrogen atom transfer catalyst.
Comparison with Similar Compounds
7H-Pyrano[2,3-d]pyrimidine can be compared with other similar compounds:
Pyrano[2,3-d]pyrimidine-2,4-dione: This derivative has shown enhanced activity as a PARP-1 inhibitor and has been evaluated for its anti-proliferative activity against cancer cell lines.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound demonstrates reactivity through electrophilic substitution reactions and has applications in various chemical processes.
Properties
CAS No. |
254-69-3 |
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Molecular Formula |
C7H6N2O |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
7H-pyrano[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H6N2O/c1-2-6-4-8-5-9-7(6)10-3-1/h1-2,4-5H,3H2 |
InChI Key |
HFXRMQZCAIBURX-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=CN=CN=C2O1 |
Origin of Product |
United States |
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